Welcome to the BenchChem Online Store!
molecular formula C17H16O6 B8360163 3-[3-(2,4-Dimethoxy-phenyl)-acryloyl]-4-hydroxy-6-methyl-pyran-2-one

3-[3-(2,4-Dimethoxy-phenyl)-acryloyl]-4-hydroxy-6-methyl-pyran-2-one

Cat. No. B8360163
M. Wt: 316.30 g/mol
InChI Key: VHGRKJFEYYBBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06861419B2

Procedure details

The crude reaction mixture prepared in Step 5.1 was diluted with absolute ethanol (5 mL). 2-Aminoethanethiol (2.31 g, 30 mmol fresh dry material) was added and the mixture heated to 75° C. The reaction was monitored by TLC (silica gel, hexane-ethyl acetate (1:1 v/v) and methylene chloride-ethyl acetate-acetone (5:5:1 v/v)) and analytical HPLC. After 1.5 hours (>90% completion) the reaction was allowed to cool to room temperature to form a yellow crystalline solid. The solid material was collected by filtration and washed with ethanol-diethyl ether (1:1 v/v) and then hexane. Product was purified by column chromatography and then crystallization (methylene chloride-ethanol) to provide 3-[7-(2,4-dimethoxyphenyl)-2,3,6,7-tetrahydro-[1,4]thiazepin-5-yl]-4-hydroxy-6-methyl-pyran-2-one (6.81 g, 61%). LCMS: MH+375.6. Elemental Analysis: Calc: C 60.78, H 5.64, N 3.73 Found: 60.73, H 5.66, N 3.73. 1H NMR (CDCl3-TMS): d 14.3 (bs, 1H), 7.23 (m, 1H), 6.46 (m, 2H), 5.69 (s, 1H), 4.76 (d, 1H, J=13 Hz), 4.47 (d, 1H, J=11 Hz), 4.17 (m, 1H), 4.00 (m, 1H), 3.83 (s, 3H), 3.79 (s, 3H), 3.52 (t, 1H, J=11.5 Hz), 3.00 (t, 1H, J=11.5 Hz), 2.78 (dd, 1H, J=11.5,5 Hz), 2.09 (s, 3H). 1H NMR (DMSO-d6): d 13.7 (bs, 1H), 7.23 (dd, 1H, J=9, 3 Hz), 6.5 (m, 2H), 5.7 (s, 1H), 4.37 (d, 1H, J=13 Hz), 4.28 (d, 1H, J=10 Hz), 4.08 (m, 2H), 3.73 (s, 6H), 3.61 (t, 1H, J=11 Hz), 2.79 (m, 2H), 2.03 (s, 3H). 13C NMR JEOL, (DMSO-d6): d 183.84, 178.36, 163.42, 162.89, 160.32, 157.33, 128.28, 123.29, 107.76, 105.46, 99.16, 95.78, 56.26, 55.77, 46.0, 38.90, 34.19, 29.07, 19.68.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methylene chloride ethyl acetate acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[CH:11]=[CH:12][C:13]([C:15]1[C:16](=[O:23])[O:17][C:18]([CH3:22])=[CH:19][C:20]=1[OH:21])=O.[NH2:24][CH2:25][CH2:26][SH:27].CCCCCC.C(OCC)(=O)C.C(Cl)Cl.C(OCC)(=O)C.CC(C)=O>C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[CH:11]1[S:27][CH2:26][CH2:25][N:24]=[C:13]([C:15]2[C:16](=[O:23])[O:17][C:18]([CH3:22])=[CH:19][C:20]=2[OH:21])[CH2:12]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)C=CC(=O)C=1C(OC(=CC1O)C)=O
Step Two
Name
Quantity
2.31 g
Type
reactant
Smiles
NCCS
Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC
Step Four
Name
methylene chloride ethyl acetate acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.C(C)(=O)OCC.CC(=O)C
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
to form a yellow crystalline solid
FILTRATION
Type
FILTRATION
Details
The solid material was collected by filtration
WASH
Type
WASH
Details
washed with ethanol-diethyl ether (1:1 v/v)
CUSTOM
Type
CUSTOM
Details
Product was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
crystallization (methylene chloride-ethanol)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC1=C(C=CC(=C1)OC)C1CC(=NCCS1)C=1C(OC(=CC1O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.81 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.